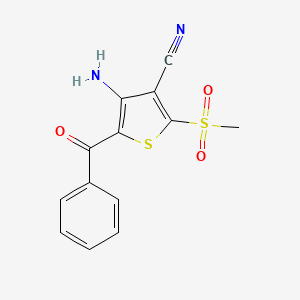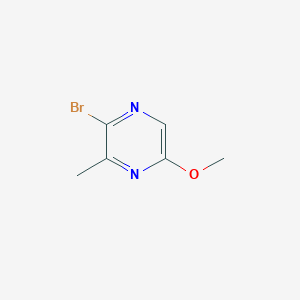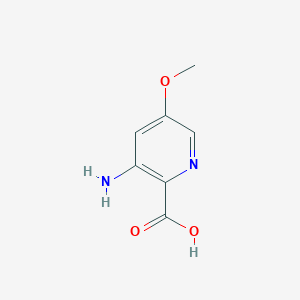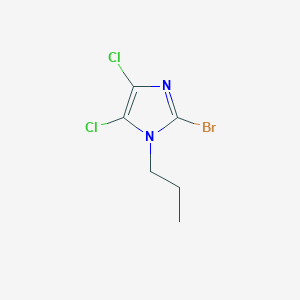
(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride (DMPCA-HCl) is an organic compound often used as a reagent in laboratory experiments. It is an important building block in the synthesis of a variety of compounds and has a wide range of application in scientific research.
Scientific Research Applications
Synthesis and Chemical Transformation
(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is involved in various synthetic procedures as a starting material or intermediate. For example, it is used in the synthesis of potential antifungal products through the conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines, demonstrating its utility in the preparation of bioactive compounds (Oudir, Rigo, Hénichart, & Gautret, 2006). Furthermore, its application extends to the process improvement in the synthesis of pharmaceutical compounds such as Barnidipine Hydrochloride, where it plays a crucial role in achieving higher yields and purity of the final product (Zhou Meng-yu, 2015).
Antimicrobial Activity
Compounds derived from this compound have been evaluated for their antimicrobial properties. A study on novel dihydropyrimidine carboxylic acids showed significant antibacterial and antifungal activities, highlighting the potential of derivatives in the development of new antimicrobial agents (Shastri & Post, 2019).
Catalytic Applications
Derivatives of this compound have been used as catalysts in organic synthesis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, serves as a recyclable catalyst for the acylation of inert alcohols and phenols, providing insights into green chemistry and sustainable practices in chemical synthesis (Liu, Ma, Liu, & Wang, 2014).
Structural and Molecular Studies
The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, have been characterized, offering valuable information on the conformation and bonding interactions of similar molecular frameworks. This knowledge is essential for understanding the reactivity and interaction mechanisms of this compound in various chemical environments (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-4,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(6(9)10)8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSRUEOIZRIOBZ-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3034127.png)





![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)


![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)
![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/structure/B3034141.png)

